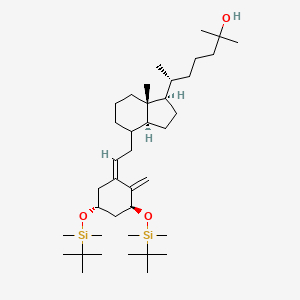

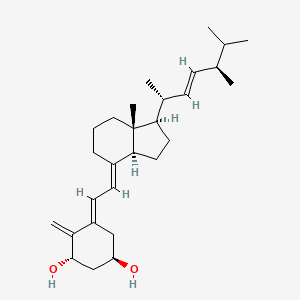

![molecular formula C8[13C]H4Cl2N5D3 B602489 Lamotrigine-13C3,d3 CAS No. 1246815-13-3](/img/structure/B602489.png)

Lamotrigine-13C3,d3

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Lamotrigine-13C3,d3 is a stable isotope-labeled compound of lamotrigine, which is an antiepileptic drug belonging to the phenyltriazine class. Lamotrigine is widely used in the treatment of epilepsy and bipolar disorder due to its ability to stabilize neuronal membranes and inhibit the release of excitatory neurotransmitters. The labeled version, this compound, is used primarily in scientific research for tracing and quantification purposes.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of Lamotrigine-13C3,d3 involves the incorporation of carbon-13 and deuterium isotopes into the lamotrigine moleculeThe reaction conditions often involve the use of labeled reagents and catalysts to ensure the incorporation of the isotopes at specific positions in the molecule .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and isotopic enrichment of the final product. The use of advanced analytical techniques, such as mass spectrometry, is crucial in verifying the isotopic composition and purity of the compound .

Analyse Des Réactions Chimiques

Types of Reactions

Lamotrigine-13C3,d3 undergoes various chemical reactions, including:

Oxidation: This reaction can lead to the formation of N-oxide derivatives.

Reduction: Reduction reactions can convert the triazine ring to more reduced forms.

Substitution: Halogen substitution reactions can occur, particularly involving the dichlorophenyl group

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and halogenating agents for substitution reactions. The conditions typically involve controlled temperatures and pH to ensure the desired reaction pathway .

Major Products

The major products formed from these reactions include various derivatives of lamotrigine, such as N-oxide derivatives from oxidation and reduced triazine compounds from reduction reactions .

Applications De Recherche Scientifique

Lamotrigine-13C3,d3 is extensively used in scientific research, particularly in the following fields:

Chemistry: Used as a tracer in reaction mechanisms and metabolic studies.

Biology: Employed in studies involving the metabolism and pharmacokinetics of lamotrigine.

Medicine: Utilized in therapeutic drug monitoring and in the development of new antiepileptic drugs.

Industry: Applied in the quality control of pharmaceutical products and in the development of analytical methods for drug testing .

Mécanisme D'action

Lamotrigine-13C3,d3, like lamotrigine, exerts its effects by inhibiting voltage-sensitive sodium channels, which stabilizes neuronal membranes and inhibits the release of excitatory neurotransmitters such as glutamate. This action helps in controlling seizures and stabilizing mood in bipolar disorder. The compound also has a weak inhibitory effect on the 5-HT3 receptor and inhibits dihydrofolate reductase .

Comparaison Avec Des Composés Similaires

Similar Compounds

Similar compounds to Lamotrigine-13C3,d3 include:

Carbamazepine: Another antiepileptic drug used for similar indications.

Valproate: Used for epilepsy and bipolar disorder, with a different mechanism of action.

Phenytoin: An older antiepileptic drug with a similar sodium channel blocking mechanism

Uniqueness

This compound is unique due to its isotopic labeling, which allows for precise tracing and quantification in scientific studies. This makes it particularly valuable in pharmacokinetic and metabolic research, where understanding the exact pathways and interactions of the drug is crucial .

Propriétés

IUPAC Name |

6-(2,3-dichloro-4,5,6-trideuteriophenyl)-(3,5,6-13C3)1,2,4-triazine-3,5-diamine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7Cl2N5/c10-5-3-1-2-4(6(5)11)7-8(12)14-9(13)16-15-7/h1-3H,(H4,12,13,14,16)/i1D,2D,3D,7+1,8+1,9+1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PYZRQGJRPPTADH-MKOZQUTQSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)Cl)Cl)C2=C(N=C(N=N2)N)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1[2H])Cl)Cl)[13C]2=[13C](N=[13C](N=N2)N)N)[2H] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7Cl2N5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80849636 |

Source

|

| Record name | 6-[2,3-Dichloro(~2~H_3_)phenyl](~13~C_3_)-1,2,4-triazine-3,5-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80849636 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

262.09 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1246815-13-3 |

Source

|

| Record name | 6-[2,3-Dichloro(~2~H_3_)phenyl](~13~C_3_)-1,2,4-triazine-3,5-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80849636 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.